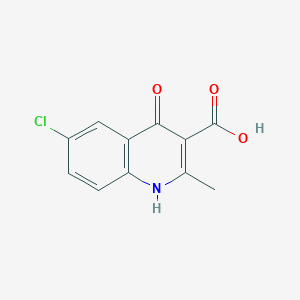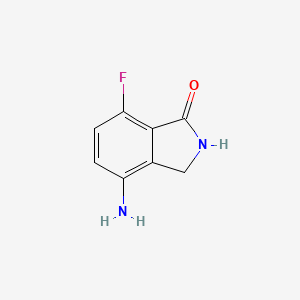
(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid
Übersicht
Beschreibung
(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid: is an organic compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a tetrahydro-2H-pyran-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4-hydroxypyridine, is reacted with tetrahydro-2H-pyran-4-yl chloride in the presence of a base such as triethylamine to form the intermediate (2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl) derivative.
Boronic Acid Introduction: The intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Solvents: Commonly used solvents include tetrahydrofuran, dichloromethane, and ethanol.
Major Products
Biaryl Derivatives: From Suzuki-Miyaura coupling.
Phenol Derivatives: From oxidation reactions.
Boronate Esters: From esterification reactions.
Wissenschaftliche Forschungsanwendungen
(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of potential drug candidates, particularly in the development of inhibitors for enzymes such as proteases and kinases.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Materials Science: Utilized in the preparation of boron-containing polymers and materials with unique electronic properties.
Biological Studies: Employed in the study of boron-based compounds’ interactions with biological systems, including their potential as therapeutic agents.
Wirkmechanismus
The mechanism of action of (2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes. The boronic acid group can interact with active site residues, inhibiting enzyme activity. This interaction is particularly relevant in the inhibition of serine proteases and other enzymes that utilize a nucleophilic active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of the pyridine and tetrahydro-2H-pyran-4-yl groups.
(2-Pyridyl)boronic Acid: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.
(4-Hydroxyphenyl)boronic Acid: Contains a hydroxyl group instead of the tetrahydro-2H-pyran-4-yl group.
Uniqueness
(2-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)boronic acid is unique due to the presence of both the pyridine ring and the tetrahydro-2H-pyran-4-yl group, which confer specific electronic and steric properties. These features enhance its reactivity and specificity in various chemical reactions and biological interactions, making it a valuable compound in research and industrial applications.
Eigenschaften
IUPAC Name |
[2-(oxan-4-yloxy)pyridin-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c13-11(14)8-1-4-12-10(7-8)16-9-2-5-15-6-3-9/h1,4,7,9,13-14H,2-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSJBOIROKJFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)OC2CCOCC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726140 | |
| Record name | {2-[(Oxan-4-yl)oxy]pyridin-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036762-00-1 | |
| Record name | B-[2-[(Tetrahydro-2H-pyran-4-yl)oxy]-4-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036762-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Oxan-4-yl)oxy]pyridin-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3204392.png)







![[(3-Fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B3204452.png)



![Imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B3204482.png)
![Imidazo[1,2-a]pyridine-7-carbonitrile, 3-iodo-](/img/structure/B3204483.png)
